molecular formula C7H14O3S B13920923 3-[(Ethylsulfonyl)methyl]cyclobutanol

3-[(Ethylsulfonyl)methyl]cyclobutanol

Cat. No.: B13920923
M. Wt: 178.25 g/mol
InChI Key: JCAFYHHZXNQXJI-UHFFFAOYSA-N
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Description

3-[(Ethylsulfonyl)methyl]cyclobutanol is a synthetic organic compound featuring a cyclobutanol core substituted with an ethylsulfonylmethyl group at the 3-position. The cyclobutanol ring introduces significant ring strain due to its four-membered structure, which can influence reactivity and conformational stability.

Properties

Molecular Formula

C7H14O3S

Molecular Weight

178.25 g/mol

IUPAC Name

3-(ethylsulfonylmethyl)cyclobutan-1-ol

InChI

InChI=1S/C7H14O3S/c1-2-11(9,10)5-6-3-7(8)4-6/h6-8H,2-5H2,1H3

InChI Key

JCAFYHHZXNQXJI-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)(=O)CC1CC(C1)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(Ethylsulfonyl)methyl]cyclobutanol typically involves the reaction of cyclobutanone with ethylsulfonylmethyl magnesium bromide, followed by hydrolysis. The reaction conditions include:

    Cyclobutanone: Starting material

    Ethylsulfonylmethyl magnesium bromide: Grignard reagent

    Hydrolysis: Using aqueous acid to obtain the final product

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

3-[(Ethylsulfonyl)methyl]cyclobutanol undergoes various chemical reactions, including:

    Oxidation: Conversion to corresponding ketones or aldehydes

    Reduction: Formation of alcohols or hydrocarbons

    Substitution: Replacement of functional groups with other substituents

Common Reagents and Conditions

    Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide

    Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride

    Substitution: Utilizing nucleophiles or electrophiles under appropriate conditions

Major Products Formed

    Oxidation: Formation of cyclobutanone derivatives

    Reduction: Production of cyclobutanol or cyclobutane derivatives

    Substitution: Generation of various substituted cyclobutanol compounds

Scientific Research Applications

3-[(Ethylsulfonyl)methyl]cyclobutanol has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules

    Biology: Investigated for its potential biological activity and interactions with biomolecules

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3-[(Ethylsulfonyl)methyl]cyclobutanol involves its interaction with specific molecular targets and pathways. The ethylsulfonylmethyl group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The hydroxyl group on the cyclobutane ring can form hydrogen bonds, affecting the compound’s solubility and binding properties.

Comparison with Similar Compounds

Comparison with Sulfonyl-Containing Agrochemical Derivatives

Structural and Functional Analysis

The ethylsulfonyl group is a common feature in agrochemicals due to its stability and reactivity. Key comparisons include:

Compound Core Structure Functional Groups/Substituents Primary Application Key Properties
3-[(Ethylsulfonyl)methyl]cyclobutanol Cyclobutanol Ethylsulfonylmethyl Understudied (potential R&D) High polarity, ring strain
5-(3-(Ethylsulfonyl)pyridin-2-yl)-pyrazolo[1,5-a]pyrimidine Pyridine-pyrazolopyrimidine Ethylsulfonyl on pyridine Pesticide/insecticide Systemic activity in plants
Thifensulfuron-methyl Sulfonamide-triazine Ethylsulfonyl in sulfonamide bridge Herbicide (corn crops) Inhibits acetolactate synthase

Key Differences :

  • Core Structure: The cyclobutanol core in the target compound is smaller and more strained than the pyridine or triazine systems in agrochemical analogs. This may limit its bioavailability or systemic mobility in biological systems.
  • Functional Group Positioning : The ethylsulfonyl group in thifensulfuron-methyl is integral to its sulfonamide herbicidal activity, whereas in the target compound, it is a substituent, suggesting different mechanistic pathways.

Comparison with Cyclobutanol Structural Analogs

Substituent Effects on Properties

Substituents on cyclobutanol significantly alter physicochemical properties:

Compound Substituent Key Properties Known Applications
This compound Ethylsulfonylmethyl (-CH₂SO₂C₂H₅) High polarity, moderate stability Research compound
3-(tert-butyl-dimethyl-silanyloxymethyl)-cyclobutanol Silanyloxymethyl (-CH₂OSiMe₂tBu) Lipophilic, hydrolytically sensitive Synthetic intermediate (protective group)

Key Insights :

  • Polarity : The ethylsulfonyl group increases water solubility compared to the lipophilic silanyloxy group, which is typically used for temporary protection in organic synthesis.
  • Stability : The silanyloxy analog is prone to hydrolysis under acidic/basic conditions, whereas the ethylsulfonyl group offers greater chemical inertness.

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